1-(3-Chlorophenyl)piperazine

Catalog No.
S595383
CAS No.
6640-24-0
M.F
C10H13ClN2
M. Wt
196.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Chlorophenyl)piperazine

CAS Number

6640-24-0

Product Name

1-(3-Chlorophenyl)piperazine

IUPAC Name

1-(3-chlorophenyl)piperazine

Molecular Formula

C10H13ClN2

Molecular Weight

196.67 g/mol

InChI

InChI=1S/C10H13ClN2/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13/h1-3,8,12H,4-7H2

InChI Key

VHFVKMTVMIZMIK-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=CC(=CC=C2)Cl

Synonyms

1-(3-chlorophenyl)piperazine, 1-(3-chlorophenyl)piperazine dihydrochloride, 1-(3-chlorophenyl)piperazine monohydrochloride, 1-(m-chlorophenyl)piperazine, 1-3-CPP, 3-chlorophenylpiperazine, dihydrochloro phenyl piperazine, m-chlorophenylpiperazine, m-CPP, meta-chlorophenylpiperazine

Canonical SMILES

C1CN(CCN1)C2=CC(=CC=C2)Cl

1-(3-Chlorophenyl)piperazine, commonly referred to as mCPP, is a chemical compound with the molecular formula C10H13ClN2\text{C}_{10}\text{H}_{13}\text{ClN}_{2} and a molecular weight of approximately 196.68 g/mol. It features a piperazine ring substituted with a chlorophenyl group at the meta position. This compound is known for its psychoactive properties and is often associated with recreational drug use, particularly in combination with other substances like 3,4-methylenedioxymethamphetamine (MDMA) .

The mechanism of action of CPP is not fully elucidated. However, research suggests it may interact with various neurotransmitter systems in the brain, including dopamine and serotonin. Studies have shown CPP to inhibit the reuptake of dopamine, potentially leading to stimulant-like effects [].

CPP is considered a toxic substance []. Studies have shown CPP to induce anxiogenic (anxiety-producing) and psychotomimetic (hallucinogenic) effects in animals. Due to its potential for abuse and resemblance to MDMA, CPP is a controlled substance in some countries.

As a Metabolite of Antidepressant Drugs:

1-(3-Chlorophenyl)piperazine (m-CPP) is a known metabolite of the antidepressant medications trazodone and nefazodone. This means that when the body processes these medications, m-CPP is one of the breakdown products [].

Potential Therapeutic Applications:

m-CPP has been explored for its potential therapeutic applications in various areas, including:

  • Alcoholism: Research has investigated the use of m-CPP in treating alcoholism, with some studies suggesting it may reduce alcohol consumption in animal models []. However, further research is needed to determine its effectiveness and safety in humans.

Research Tool for Serotonergic Activity:

Due to its ability to interact with the serotonin system in the brain, m-CPP has been used as a research tool to study serotonin receptor function and signaling pathways. This can be helpful in understanding the role of serotonin in various neurological and psychiatric disorders [].

Designer Drug and Toxicological Studies:

m-CPP, particularly in its hydrochloride form, has been sold illegally as an "Ecstasy mimic" due to some structural similarities to MDMA (3,4-methylenedioxymethamphetamine). Research has focused on identifying and detecting m-CPP in seized drugs and biological samples to aid law enforcement and forensic investigations [].

, including:

  • Oxidation: It can be oxidized to form various metabolites, which may exhibit different biological activities.
  • Alkylation: The piperazine nitrogen can participate in alkylation reactions, leading to the formation of more complex derivatives.
  • Substitution Reactions: The chlorine atom on the phenyl ring can be replaced by nucleophiles under certain conditions .

1-(3-Chlorophenyl)piperazine exhibits significant biological activity, primarily as a serotonin receptor ligand. It acts on several serotonin receptors, including 5-HT2A and 5-HT2C, which are implicated in mood regulation and various psychiatric disorders. Research indicates that it may have effects similar to those of other psychoactive substances, contributing to its classification as a designer drug .

Additionally, mCPP is recognized as a metabolite of trazodone, an antidepressant that functions through combined serotonin reuptake inhibition and receptor antagonism .

The synthesis of 1-(3-Chlorophenyl)piperazine can be achieved through several methods:

  • Microwave-Assisted Synthesis: A newer method utilizes microwave irradiation to enhance reaction rates and yields. This method often involves the reaction of piperazine with chlorinated phenyl compounds under controlled conditions .
  • Conventional Heating: Traditional methods include heating piperazine with chlorobenzene derivatives in the presence of catalysts or bases to facilitate substitution reactions .
  • Chemical Modification of Trazodone: Since mCPP is a metabolite of trazodone, it can also be synthesized through the metabolic pathways of this antidepressant .

1-(3-Chlorophenyl)piperazine has several applications:

  • Research: It is widely studied for its pharmacological properties and potential therapeutic uses in treating mood disorders.
  • Forensic Science: mCPP is often analyzed in toxicological studies related to drug abuse and overdose cases. Its presence in various illicit substances raises concerns regarding public health .
  • Analytical Chemistry: Techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to detect mCPP in biological samples, aiding in understanding its pharmacokinetics and effects .

Studies have shown that 1-(3-Chlorophenyl)piperazine interacts with various neurotransmitter systems beyond serotonin. Its interactions can lead to both stimulant and hallucinogenic effects, depending on the dosage and context of use. Research indicates potential drug-drug interactions when combined with other psychoactive substances, necessitating caution in clinical settings .

Several compounds share structural similarities with 1-(3-Chlorophenyl)piperazine. Below is a comparison highlighting their uniqueness:

Compound NameStructure DescriptionUnique Features
1-(4-Chlorophenyl)piperazineChlorine at para position on phenyl ringOften referred to as para-chlorophenylpiperazine; exhibits different receptor activity.
1-(2-Chlorophenyl)piperazineChlorine at ortho position on phenyl ringKnown as ortho-chlorophenylpiperazine; may have distinct pharmacological effects.
TrazodoneA triazolopyridine derivativeActs as an antidepressant; mCPP is its active metabolite.

1-(3-Chlorophenyl)piperazine stands out due to its specific receptor binding profile and its role as a metabolite of trazodone, which influences its psychoactive properties and potential therapeutic applications .

Purity

> 95%

Quantity

Milligrams-Grams

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

196.0767261 g/mol

Monoisotopic Mass

196.0767261 g/mol

Heavy Atom Count

13

LogP

2.11 (LogP)

Appearance

Colourless Oil

UNII

REY0CNO998

Related CAS

13078-15-4 (mono-hydrochloride)
51639-49-7 (di-hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 57 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 57 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 56 of 57 companies with hazard statement code(s):;
H302 (73.21%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (92.86%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (92.86%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (92.86%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361 (19.64%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Serotonin Receptor Agonists

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

6640-24-0

Metabolism Metabolites

1-(3-Chlorophenyl)piperazine has known human metabolites that include 2-chloro-4-(piperazin-1-yl)phenol.
1-(3-Chlorophenyl)piperazine is a known human metabolite of nefazodone, trazodone, and etoperidone.

Wikipedia

Meta-Chlorophenylpiperazine

Use Classification

Pharmaceuticals

Dates

Modify: 2023-08-15

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